Home > Products > Screening Compounds P143148 > 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine
3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine - 1984073-53-1

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine

Catalog Number: EVT-2754163
CAS Number: 1984073-53-1
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring substituted with a nitro group and a phenylpiperazine moiety, which may contribute to its biological activity. The compound's empirical formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and it has a molecular weight of 286.33 g/mol .

Source and Classification

This compound can be classified under the category of pharmacologically active compounds, particularly within the realm of antidepressants and antipsychotics. It is associated with the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of various psychiatric disorders .

Synthesis Analysis

The synthesis of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine involves several steps:

  1. Starting Materials: The synthesis typically begins with commercially available 2-hydroxy-5-nitropyridine.
  2. Chlorination: The initial compound undergoes chlorination to form 2,3-dichloro-5-nitropyridine.
  3. Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions using appropriate reagents such as cesium carbonate in dimethylformamide.
  4. Final Steps: Reduction and further modifications lead to the final product, ensuring the introduction of the phenyl group at the desired position .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to favor the desired reaction pathways while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine can be described as follows:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Nitro Group: A nitro functional group (-NO₂) attached to the pyridine ring, which may enhance the compound's reactivity and biological activity.
  • Phenylpiperazine Moiety: A phenyl group attached to a piperazine ring, contributing to the compound's pharmacological properties.
Chemical Reactions Analysis

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine is expected to participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The presence of the nitro group makes the pyridine ring susceptible to electrophilic attack, potentially leading to further functionalization.
  2. Nucleophilic Substitution Reactions: The piperazine nitrogen can act as a nucleophile, allowing for additional modifications or coupling reactions.

Technical Details

Reactions involving this compound must be conducted under controlled conditions to avoid decomposition or unwanted side reactions.

Mechanism of Action

The mechanism of action for 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine primarily involves its interaction with neurotransmitter receptors:

  1. Serotonin Receptors: The phenylpiperazine moiety allows for binding to serotonin receptors, potentially modulating serotonin levels in the brain.
  2. Dopamine Receptors: Similar interactions may occur with dopamine receptors, influencing dopaminergic signaling pathways.

Data on Efficacy

Studies suggest that compounds with similar structures exhibit antidepressant and anxiolytic effects through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Relevant Data

The compound has been classified with an acute toxicity level indicating moderate risk upon oral ingestion .

Applications

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.
  2. Research Studies: Used in studies investigating neurotransmitter receptor interactions and their effects on mood disorders.
Introduction to 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine in Medicinal Chemistry

Role of Pyridine-Piperazine Hybrids in Drug Discovery

Pyridine-piperazine hybrids constitute a privileged scaffold in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The piperazine ring’s basic nitrogen atom facilitates salt formation and enhances aqueous solubility, while its conformational flexibility allows optimal spatial positioning of pharmacophores. Concurrently, the pyridine ring contributes to π-stacking interactions and hydrogen bond acceptance, augmenting binding affinity. This hybrid architecture has yielded clinically significant agents across therapeutic domains:

Table 1: Therapeutic Applications of Pyridine-Piperazine Hybrids

CompoundTherapeutic CategoryBiological TargetKey Structural Feature
Palbociclib [9]Oncology (Breast Cancer)CDK4/6 KinasePiperazine-linked aminopyridine
Vortioxetine [9]Neuroscience (Antidepressant)Serotonin Transporter (SERT)Pyridine-containing azepine with piperazine
5-HT7 Radioligands [3]NeuroimagingSerotonin 7 Receptor1-(3-Nitropyridin-2-yl)piperazine derivatives
Insulin Sensitizers [1]Metabolic DisordersPPARγ ModulatorsN-(Pyridinyl)phenoxy-piperazine sulfonamides

In oncology, derivatives like palbociclib utilize the pyridine-piperazine linkage to engage kinase hinge regions while maintaining aqueous solubility critical for oral bioavailability [9]. For central nervous system targets, the scaffold’s ability to cross the blood-brain barrier is exemplified by serotonin receptor ligands, where molecular editing of the pyridine ring (e.g., nitration at C3) fine-tunes affinity and selectivity. Recent radiolabeling studies demonstrate that 99mTc complexes of 1-(3-nitropyridin-2-yl)piperazine derivatives achieve high binding affinity (Kᵢ = 0.15 nM) for 5-HT7 receptors, enabling non-invasive brain tumor imaging [3]. This underscores the hybrid’s versatility in diagnostic applications. Metabolic disorder therapeutics further exploit this scaffold, where piperazine-linked pyridinyl ethers act as partial PPARγ agonists, reducing insulin resistance without the weight gain liabilities of thiazolidinediones [1]. The consistent emergence of such pharmacologically active hybrids validates continued exploration of novel derivatives like 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine.

Structural Significance of Nitro Substitution in Bioactive Molecules

The nitro group (-NO₂) in nitropyridine derivatives operates as a multifaceted molecular tool, influencing electronic distribution, intermolecular interactions, and metabolic pathways. Positioned ortho to the piperazine attachment in 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine, it exerts three primary effects:

  • Electronic Modulation: The strong electron-withdrawing nature (-I and -R effects) polarizes the pyridine ring, reducing electron density at the adjacent carbon atoms. This enhances hydrogen bond acceptance at the pyridinic nitrogen and ortho-amino group, facilitating interactions with polar residues in biological targets. Computational analyses of analogous compounds reveal decreased HOMO-LUMO gaps (ΔE ≈ 2.16–5.18 eV), potentially favoring charge-transfer interactions in enzyme binding pockets [8].

  • Supramolecular Assembly: The nitro group participates in hydrogen bonding networks and dipole-dipole interactions, directing crystal packing and molecular recognition. X-ray crystallography of nitropyridine-piperazine cocrystals demonstrates recurrent N-O⋯H-N hydrogen bonds with bond lengths of 1.85–2.10 Å, often forming extended chains or ring motifs critical for stabilizing target complexes [8]. This is exemplified in cocrystals of 4-phenylsulfanylbutyric acid and 2-amino-5-nitropyridine, where antimicrobial potency increases 2–3-fold versus the parent acid alone, attributed to optimized supramolecular presentation to biological targets [7].

  • Functionalization Hub: The nitro group serves as a synthetic precursor for amino, hydroxylamino, azo, or heterocyclic functionalities via reduction or cyclization. This enables late-stage diversification crucial for structure-activity relationship studies. Additionally, under hypoxic conditions (e.g., tumors), nitroreductases bioactivate nitro groups, generating cytotoxic intermediates—a property leveraged in antimicrobial and anticancer therapies [6].

Table 2: Structural and Biological Roles of Nitro Groups in Nitropyridine Therapeutics

Compound ClassNitro PositionKey Biological RoleBiological Activity (Example)
Urease Inhibitors [7]Pyridine C3Hydrogen bond acceptorIC₅₀ = 2.0–2.3 μM (vs. thiourea IC₅₀ = 23.2 μM)
Quorum Sensing Inhibitors [7]Pyridine-N-oxide C4Disruption of bacterial biofilm signalingP. aeruginosa biofilm inhibition at 30–50 μM
Antigiardial Agents [6]Imidazopyridazine C3Sub-nanomolar potency via nitroreductase activationIC₅₀ < 1 nM against Giardia lamblia
HIV-1 Inhibitors [7]Fused furoxan ringDual inhibition of integrase/RNase HIC₅₀ = 60–190 μM for enzymatic inhibition

The strategic placement of the nitro group ortho to both the piperazine and amino groups in 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine creates a polar domain capable of simultaneous hydrogen bonding and π-stacking, potentially enabling bidentate interactions with residues in oxidoreductases or nucleoside-binding sites. This electronic perturbation may further influence the basicity of the piperazine nitrogen, modulating membrane permeability and intracellular accumulation—a factor critical for central nervous system penetration or tumor targeting [3] [7].

Historical Development of Nitropyridine Derivatives in Therapeutic Targeting

The evolution of nitropyridine-based therapeutics reflects iterative advances in synthetic methodology and target engagement strategies, progressing from serendipitous discoveries to rational design. Key developmental phases include:

  • Early Empirical Period (Pre-2010s): Nitropyridines were primarily employed as synthetic intermediates for amine synthesis via reduction. Bioactivity observations were incidental, as seen in antifungal and antibacterial screens of simple 2- and 4-nitropyridine derivatives. The discovery of 3,5-dinitropyridine as a Lactobacillus kunkeei metabolite hinted at potential biological roles, stimulating systematic exploration [7].

  • Targeted Application Era (2010–2020): Improved synthetic methods enabled regioselective functionalization, facilitating rational drug design. Notable milestones include:

  • Kinase Inhibitors: 2-Chloro-5-methyl-3-nitropyridine served as a precursor for JAK2 inhibitors (IC₅₀ = 8.5–12.2 μM) via sequential oxidation, amination, and amidation [7].
  • Glycogen Synthase Kinase-3 (GSK3) Inhibitors: 2,6-Dichloro-3-nitropyridine underwent Suzuki coupling and amination to yield nanomolar inhibitors (IC₅₀ = 8 nM, EC₅₀ = 0.13 μM) for neurodegenerative disorders [7].
  • PPARγ Modulators: Nitropyridine-piperazine sulfonamides emerged as insulin sensitizers with reduced adipogenic side effects versus thiazolidinediones, validated in db/db mouse models [1].

  • Contemporary Precision Period (2021–Present): Integration of computational chemistry and structural biology refined nitro positioning for optimized target engagement:

  • Cocrystal Engineering: 4-Nitropyridine-N-oxide cocrystals with silver nanoparticles exhibited synergistic antibiofilm effects against P. aeruginosa by disrupting quorum sensing and extracellular matrix synthesis [7] [8].
  • Receptor-Specific Radioligands: 99mTc-labeled 1-(3-nitropyridin-2-yl)piperazine derivatives achieved subnanomolar affinity (Kᵢ = 0.15 nM) for 5-HT7 receptors, enabling glioblastoma imaging [3].
  • Multi-Target Agents: 3-Nitroimidazo[1,2-b]pyridazines combined phosphodiesterase inhibition with nitroreductase activation, yielding subnanomolar antigiardial agents (IC₅₀ < 1 nM) [6].

Table 3: Historical Synthesis Milestones for Bioactive Nitropyridine Derivatives

YearSynthetic AdvanceTherapeutic ApplicationReference
2013SNAr of 2-hydroxy-5-nitropyridine with piperazinesPPARγ modulators for diabetes [1]
2015Buchwald-Hartwig amination of 2,6-dichloro-3-nitropyridineGSK3β inhibitors (IC₅₀ = 8 nM) [7]
202199mTc chelation of 1-(3-nitropyridin-2-yl)piperazine5-HT7 receptor PET tracers (Kᵢ = 0.15 nM) [3]
2025Oxidative SNH alkylamination of 3-nitroquinolineAntibacterial agents with positional selectivity [7]

Synthetic methodologies evolved in parallel, with nucleophilic aromatic substitution (SNAr) dominating early derivatization due to the nitro group’s activation of pyridine rings toward piperazine coupling. Contemporary routes increasingly leverage transition metal catalysis (e.g., Pd-mediated Buchwald-Hartwig amination) for C-N bond formation on less electrophilic positions, as demonstrated in ribociclib synthesis [9]. Reduction techniques shifted from stoichiometric tin(II) chloride to catalytic transfer hydrogenation, enabling chemoselective nitro-to-amino conversion in complex molecules [1] [3]. The synthesis of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine embodies this progression, accessible via sequential SNAr from 2,6-dichloro-3-nitropyridine: initial regioselective displacement at C6 by phenylpiperazine, followed by amination at C2 [4] [10].

Properties

CAS Number

1984073-53-1

Product Name

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine

IUPAC Name

3-nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine

Molecular Formula

C15H17N5O2

Molecular Weight

299.334

InChI

InChI=1S/C15H17N5O2/c16-15-13(20(21)22)6-7-14(17-15)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2,(H2,16,17)

InChI Key

XAMHULWRUULNME-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(C=C3)[N+](=O)[O-])N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.